Ethyl 7-methyl-1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
ETHYL 7-METHYL-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE is a complex organic compound with a naphthyridine core
Preparation Methods
The synthesis of ETHYL 7-METHYL-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by purification steps to isolate the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Scientific Research Applications
ETHYL 7-METHYL-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives, which share a similar core structure but differ in their substituents. These compounds can have different biological activities and chemical properties.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 7-methyl-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C22H23N3O4/c1-4-29-22(28)18-12-25(21-17(20(18)27)10-7-15(3)24-21)13-19(26)23-11-16-8-5-14(2)6-9-16/h5-10,12H,4,11,13H2,1-3H3,(H,23,26) |
InChI Key |
VSFGMEDDTHHOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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